![molecular formula C23H15NO4S2 B2554103 N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide CAS No. 881555-37-9](/img/structure/B2554103.png)
N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions. For instance, the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3. This process occurs under an air atmosphere and is thought to involve the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide .
Molecular Structure Analysis
The molecular structure of N-glycosyl-thiophene-2-carboxamides has been extensively studied. X-ray crystal structural analysis reveals that the pyranose rings of these compounds typically adopt a 4C1 conformation. The carbonyl oxygen and sulfur of the thiophene are often found in an s-cis conformation. Density functional theory (DFT) and Møller-Plesset (MP2) calculations further support the stability of the s-cis conformer over the s-trans isomer, with the s-cis conformer of 3-ethynyl-thiophene-2-carboxamide being significantly more stable due to a moderate hydrogen bonding interaction .
Chemical Reactions Analysis
The reactivity of carboxamide derivatives can be influenced by their structural conformations. For example, the anti-rotamer conformation about the C-N bond affects the reactivity of 4-oxo-N-phenyl-4H-chromene-2-carboxamide. The orientation of the amide O atom, whether trans- or cis-related to the O atom of the pyran ring, can also influence the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are closely related to their molecular structures. For instance, the presence of a carbohydrate residue is crucial for the biological properties of N-glycosyl-thiophene-2-carboxamides, as demonstrated by their effects on cell growth and DNA synthesis. The acetylated analogues of these compounds show increased potency, likely due to improved cell membrane transport. The conformational preferences of these molecules, such as the s-cis conformation, contribute to their stability and may affect their physical properties like solubility and melting point .
Case Studies and Biological Activity
Some novel carboxamide derivatives have been synthesized and tested for their antimicrobial properties. For example, a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been created and evaluated against various pathogenic microorganisms. These compounds have shown promising antibacterial activity, which is corroborated by spectral studies and elemental analysis .
Scientific Research Applications
Synthesis Methods
Phosphine-catalyzed Annulation
A study by Ma, Yu, and Meng (2018) described an efficient tris(4-methoxyphenyl)phosphine-catalyzed domino reaction for producing 2H-benzo[4,5]thieno[3,2-b]pyran derivatives, highlighting a method that might be applicable to synthesizing compounds with similar structures to the one of interest (Ma, Yu, & Meng, 2018).
Bioactivity of Derivatives
Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) researched two thiophene-3-carboxamide derivatives demonstrating antibacterial and antifungal activities, suggesting potential bioactivity in related compounds (Vasu et al., 2005).
Antitumoral Activity
Queiroz, Calhelha, Vale-Silva, Pinto, and São-José Nascimento (2009) synthesized novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones and evaluated their antitumoral activity, revealing the potential medical application of such compounds in cancer research (Queiroz et al., 2009).
Michael Addition for Heterocycles
Bakhouch, Houari, Daoudi, Kerbal, and Yazidi (2015) discussed the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans through Michael addition, a method that could be relevant for creating structurally similar compounds (Bakhouch et al., 2015).
Oxidative Annulation for Benzopyranones
Wang, Yang, and Yang (2018) disclosed an Ir(III)-catalyzed oxidative annulation method for constructing benzothieno[3,2-c][2]benzopyranones, which may be applicable to the synthesis of related chemical structures (Wang, Yang, & Yang, 2018).
Future Directions
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S2/c1-27-14-10-8-13(9-11-14)18-19(25)21-20(15-5-2-3-6-16(15)30-21)28-23(18)24-22(26)17-7-4-12-29-17/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFWCFQLQGEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)SC4=CC=CC=C43)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide |
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